Netupitant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action Research

Netupitant belongs to a class of drugs called neurokinin-1 (NK-1) receptor antagonists. NK-1 receptors are found in various areas of the body, including the brain, and are involved in nausea and vomiting signals. Research is ongoing to understand precisely how netupitant blocks these receptors and prevents CINV [].

Combination Therapy Research

Most clinical trials involving netupitant focus on its efficacy in combination with palonosetron for CINV prevention in patients receiving moderately or highly emetogenic chemotherapy (MEC and HEC, respectively). These studies compare the effectiveness of the combination to other antiemetic medications and evaluate side effects.

Other Potential Applications

Due to its mechanism of action, there is preliminary research into the use of netupitant for conditions other than CINV. Some studies are investigating its effectiveness in migraine prevention []. However, more research is needed to determine the potential of netupitant for these applications.

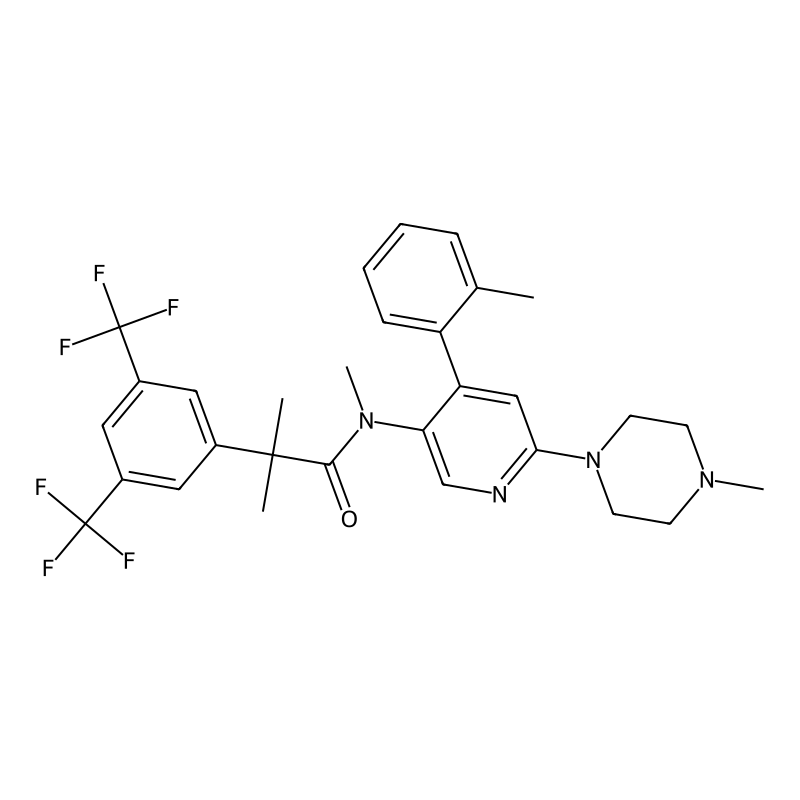

Netupitant is a synthetic compound classified as a neurokinin-1 receptor antagonist, primarily used in the prevention of chemotherapy-induced nausea and vomiting. It was developed to inhibit the action of substance P, a neuropeptide involved in the emetic response. Netupitant is often combined with palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in a fixed-dose formulation known as NEPA, which enhances its efficacy against both acute and delayed nausea associated with highly emetogenic chemotherapy regimens. The compound has a molecular formula of C₃₀H₃₂F₆N₄O and is characterized by its high bioavailability and extensive metabolism in the liver, primarily via cytochrome P450 enzymes .

Netupitant works by selectively blocking the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor (GPCR) found in the central nervous system (CNS) that plays a crucial role in nausea and vomiting signaling pathways []. Substance P, a neuropeptide, binds to the NK1 receptor, triggering a cascade of events that ultimately leads to nausea and vomiting. Netupitant competitively binds to the NK1 receptor, preventing substance P from exerting its effect and thereby inhibiting nausea and vomiting [].

Netupitant is generally well-tolerated, with the most common side effects being headache, constipation, and fatigue []. However, it can interact with other medications metabolized by CYP3A4, potentially altering their blood levels and efficacy []. It is crucial for healthcare professionals to consider these interactions when prescribing netupitant.

Netupitant exhibits significant biological activity through its antagonistic effects on neurokinin-1 receptors located in the central nervous system. By blocking these receptors, netupitant inhibits the binding of substance P, thereby preventing the cascade of events that lead to nausea and vomiting. In clinical studies, netupitant has demonstrated efficacy in reducing both acute and delayed emesis following chemotherapy treatments. Its pharmacokinetic profile shows a peak plasma concentration approximately five hours post-administration, with an absolute bioavailability ranging from 63% to 87% .

The synthesis of netupitant involves multiple steps that typically include:

- Formation of key intermediates: Initial reactions create essential building blocks containing fluorinated aromatic rings and nitrogen-containing groups.

- Coupling reactions: These intermediates are then coupled through various methods such as amide bond formation or nucleophilic substitutions.

- Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

Specific details about the exact synthetic routes may vary depending on proprietary methods used by different manufacturers .

Netupitant is primarily applied in oncology settings for:

- Prevention of chemotherapy-induced nausea and vomiting: It is particularly effective when used in combination with palonosetron.

- Management of nausea associated with other medical conditions: While its primary indication is related to cancer treatment, ongoing research explores its potential use in other contexts where nausea is a significant concern.

The combination product NEPA has been approved by regulatory agencies such as the Food and Drug Administration for its efficacy in managing nausea and vomiting associated with highly emetogenic chemotherapy regimens .

Studies examining drug interactions involving netupitant indicate that it has minimal pharmacokinetic interactions with other medications. This is largely due to its metabolic pathways being primarily mediated by CYP3A4, with lesser involvement from CYP2D6 and CYP2C9. As a result, co-administration with drugs that are substrates for these enzymes may not significantly alter the pharmacokinetics of netupitant or its efficacy. Clinical trials have shown that netupitant can be safely used alongside other antiemetic agents without compromising therapeutic outcomes .

Netupitant shares similarities with several other compounds used for managing nausea and vomiting. Below is a comparison highlighting its uniqueness:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Palonosetron | 5-Hydroxytryptamine-3 receptor antagonist | Blocks serotonin receptors | Longer half-life than other serotonin antagonists |

| Ondansetron | 5-Hydroxytryptamine-3 receptor antagonist | Blocks serotonin receptors | Widely used but shorter duration of action |

| Aprepitant | Neurokinin-1 receptor antagonist | Similar mechanism to netupitant | Used primarily for acute emesis; less potent than netupitant |

| Fosnetupitant | Prodrug of netupitant | Converted to netupitant in vivo | Improved solubility and bioavailability |

Netupitant's unique combination with palonosetron in NEPA distinguishes it from these compounds, providing a dual mechanism approach that enhances antiemetic efficacy while minimizing side effects associated with chemotherapy .

The high-resolution crystal structure of the neurokinin 1 receptor in complex with netupitant has been determined and deposited in the Protein Data Bank under the identifier 6HLP [1] [2]. This structure represents a landmark achievement in understanding the molecular basis of netupitant-receptor interactions at atomic resolution.

The crystallographic analysis was conducted using advanced synchrotron radiation facilities, specifically employing the Swiss Light Source beamline X06SA [3]. The diffraction data were collected at a wavelength of 1.06795 Å using a state-of-the-art DECTRIS EIGER X 16M detector under cryogenic conditions at 100 Kelvin [3]. The structure was refined to a resolution of 2.20 Å, providing exceptional detail of the netupitant binding pocket and surrounding receptor architecture [1] [4].

The crystal belongs to the orthorhombic space group P 21 21 21, with unit cell dimensions of a = 61.658 Å, b = 76.571 Å, and c = 166.035 Å, and standard orthogonal angles (α = β = γ = 90°) [3]. The Matthews coefficient of 3.58 and solvent content of 65.67% indicate appropriate crystal packing characteristics for membrane protein crystallography [3]. The crystallization was achieved using the lipidic cubic phase method at pH 6.0 and 293 Kelvin, employing a buffer system containing 100 millimolar sodium citrate, 31% volume per volume polyethylene glycol 400, 40-50 millimolar magnesium formate, and 50 micromolar netupitant [3].

The diffraction data collection demonstrated exceptional quality metrics, with 99.9% completeness, a redundancy of 18.5, and an intensity-to-noise ratio of 11.9 [3]. A total of 40,792 reflections were measured during the data collection process [3]. These parameters collectively indicate that the structural determination achieved the highest standards of crystallographic rigor, enabling detailed analysis of netupitant-receptor interactions at the molecular level.

Three-Dimensional Conformational Analysis

The three-dimensional structure of netupitant bound to the neurokinin 1 receptor reveals significant conformational details that distinguish it from other antagonist complexes [4]. The overall molecular architecture of netupitant adopts a specific spatial arrangement that optimally complements the receptor binding pocket, with the compound exhibiting a rigid core structure connected to flexible substituent arms [5] [6].

Netupitant possesses the molecular formula C30H32F6N4O with a molecular weight of 578.60 grams per mole [5] [6] [7]. The compound contains 35 heavy atoms arranged in a complex three-dimensional framework that includes multiple aromatic rings and heterocyclic structures [8]. The structural analysis reveals five rotatable bonds, providing limited conformational flexibility that contributes to its specific receptor binding properties [8].

The conformational analysis demonstrates that netupitant adopts a distinct binding mode compared to other neurokinin 1 receptor antagonists [4]. The overall root mean square deviation between the netupitant-bound and aprepitant-bound neurokinin 1 receptor structures is approximately 0.40 Å, indicating very similar overall receptor conformations [4]. However, detailed structural comparison reveals subtle but important differences in the binding pocket architecture and molecular interactions.

The compound exhibits a predominantly hydrophobic molecular surface, consistent with its calculated logarithm of the partition coefficient value of 6.78702 [8]. The topological polar surface area measures 39.68 square Ångströms, reflecting the limited hydrophilic character of the molecule [8]. Netupitant contains no hydrogen bond donors but possesses four hydrogen bond acceptors, primarily located in the pyridine and piperazine moieties [8].

The conformational analysis reveals that netupitant induces specific structural rearrangements in the receptor, particularly in the extracellular loop 2 region [4]. The β-hairpin structure of extracellular loop 2 undergoes repositioning, moving away from the extracellular end of helix III to accommodate the unique chemical features of netupitant [4]. This conformational adaptation results in an inward movement of helix II and extracellular loop 1, contributing to the formation of an optimized binding interface [4].

Quantum Mechanical Calculations of Electronic Properties

The electronic structure of netupitant has been characterized through various computational quantum mechanical approaches, providing insights into its molecular orbital distribution, electronic properties, and chemical reactivity patterns [9]. Density functional theory calculations represent the primary computational method employed for investigating the electronic properties of complex pharmaceutical molecules like netupitant [9] [10].

The molecular orbital analysis of netupitant reveals a complex electronic structure characterized by extensive π-conjugation systems within the aromatic rings and heterocyclic components [9]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide critical information about the electronic excitation properties and chemical reactivity of the compound [9]. The energy gap between these frontier molecular orbitals influences the optical properties and chemical stability of netupitant under physiological conditions.

Quantum mechanical calculations have been employed to determine the optimal molecular geometry, bond lengths, bond angles, and torsional angles of netupitant in its ground state configuration [9]. These calculations typically utilize hybrid density functional theory methods, such as the Becke three-parameter Lee-Yang-Parr functional, combined with appropriate basis sets to achieve accurate electronic structure predictions [9]. The computational results provide detailed information about the three-dimensional molecular structure that complements experimental crystallographic data.

The electronic property calculations reveal important characteristics of netupitant relevant to its pharmacological activity [9]. The molecular electrostatic potential surface analysis identifies regions of positive and negative charge distribution, which are crucial for understanding non-covalent interactions with the neurokinin 1 receptor [9]. The atomic charge distribution calculated through natural population analysis or Mulliken population analysis provides insights into the electron density localization patterns throughout the molecule.

Vibrational frequency calculations complement the electronic structure analysis by providing information about molecular dynamics and conformational flexibility [9]. These calculations identify characteristic vibrational modes associated with specific functional groups within netupitant, including the trifluoromethyl groups, aromatic rings, and heterocyclic components [9]. The computed vibrational frequencies can be correlated with experimental infrared and Raman spectroscopy data to validate the theoretical molecular model.

Molecular Dynamics Simulations of Receptor Interactions

Molecular dynamics simulations provide dynamic insights into the behavior of the netupitant-neurokinin 1 receptor complex over time scales ranging from nanoseconds to microseconds [11] [12] [13]. These computational studies complement static crystallographic structures by revealing conformational fluctuations, binding kinetics, and thermodynamic properties of the receptor-ligand interaction.

The molecular dynamics simulations of netupitant bound to the neurokinin 1 receptor employ sophisticated force fields that accurately represent both the protein and ligand components [12]. Classical molecular mechanics approaches, such as the Assisted Model Building with Energy Refinement or Chemistry at Harvard Macromolecular Mechanics force fields, provide the mathematical framework for describing interatomic interactions during the simulation [12]. These force fields include terms for bond stretching, angle bending, torsional rotation, and non-bonded interactions including van der Waals forces and electrostatic interactions.

The simulation protocol typically involves initial system preparation, including solvation of the receptor-ligand complex in physiologically relevant aqueous environments [12] [13]. The addition of counterions maintains electroneutrality, while periodic boundary conditions simulate bulk solution properties [13]. Temperature and pressure control algorithms maintain physiological conditions throughout the simulation trajectory.

Analysis of molecular dynamics trajectories reveals important information about the stability and dynamics of netupitant binding [11] [12]. Root mean square deviation calculations monitor conformational stability of both the receptor and bound ligand over time [13]. Root mean square fluctuation analysis identifies regions of high conformational flexibility, particularly in receptor loop regions and ligand substituent groups [13]. These dynamic properties provide insights into the mechanisms of antagonist binding and receptor inactivation.

Free energy perturbation calculations and related alchemical methods enable quantitative prediction of binding affinities and thermodynamic properties [12]. These advanced simulation techniques compute the Gibbs free energy changes associated with netupitant binding, providing theoretical estimates that can be compared with experimental binding affinity measurements [12]. The computational results contribute to understanding structure-activity relationships and guide the design of improved neurokinin 1 receptor antagonists.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Pharmacology

ATC Code

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Tachykinin

TACR1 (NK1R) [HSA:6869] [KO:K04222]

Other CAS

Absorption Distribution and Excretion

Primarily fecal.

In cancer patients, Vz/F: 1982 ± 906 L (mean ± SD).

Estimated systemic clearance of 20.3 ± 9.2 L/h (mean ± SD).

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Spinelli T, Moresino C, Baumann S, Timmer W, Schultz A. Effects of combined netupitant and palonosetron (NEPA), a cancer supportive care antiemetic, on the ECG of healthy subjects: an ICH E14 thorough QT trial. Springerplus. 2014 Jul 29;3:389. doi: 10.1186/2193-1801-3-389. eCollection 2014. PubMed PMID: 25105088; PubMed Central PMCID: PMC4124105.

3: Thomas AG, Stathis M, Rojas C, Slusher BS. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells. Exp Brain Res. 2014 Aug;232(8):2637-44. doi: 10.1007/s00221-014-4017-7. Epub 2014 Jun 27. PubMed PMID: 24969614; PubMed Central PMCID: PMC4112047.

4: Andrews PL. Netupitant and palonosetron (NEPA): a winning team in the race for the optimal treatment of chemotherapy-induced nausea and vomiting? Ann Oncol. 2014 Jul;25(7):1258-9. doi: 10.1093/annonc/mdu190. Epub 2014 Jun 18. PubMed PMID: 24942276.

5: Gralla RJ, Bosnjak SM, Hontsa A, Balser C, Rizzi G, Rossi G, Borroni ME, Jordan K. A phase III study evaluating the safety and efficacy of NEPA, a fixed-dose combination of netupitant and palonosetron, for prevention of chemotherapy-induced nausea and vomiting over repeated cycles of chemotherapy. Ann Oncol. 2014 Jul;25(7):1333-9. doi: 10.1093/annonc/mdu096. Epub 2014 Mar 14. PubMed PMID: 24631949; PubMed Central PMCID: PMC4071753.

6: Hesketh PJ, Rossi G, Rizzi G, Palmas M, Alyasova A, Bondarenko I, Lisyanskaya A, Gralla RJ. Efficacy and safety of NEPA, an oral combination of netupitant and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy: a randomized dose-ranging pivotal study. Ann Oncol. 2014 Jul;25(7):1340-6. doi: 10.1093/annonc/mdu110. Epub 2014 Mar 7. PubMed PMID: 24608196; PubMed Central PMCID: PMC4071755.

7: Aapro M, Rugo H, Rossi G, Rizzi G, Borroni ME, Bondarenko I, Sarosiek T, Oprean C, Cardona-Huerta S, Lorusso V, Karthaus M, Schwartzberg L, Grunberg S. A randomized phase III study evaluating the efficacy and safety of NEPA, a fixed-dose combination of netupitant and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy. Ann Oncol. 2014 Jul;25(7):1328-33. doi: 10.1093/annonc/mdu101. Epub 2014 Mar 5. PubMed PMID: 24603643; PubMed Central PMCID: PMC4071754.

8: Szitter I, Pintér E, Perkecz A, Kemény A, Kun J, Kereskai L, Pietra C, Quinn JP, Zimmer A, Berger A, Paige CJ, Helyes Z. Role of neurokinin 1 receptors in dextran sulfate-induced colitis: studies with gene-deleted mice and the selective receptor antagonist netupitant. Inflamm Res. 2014 May;63(5):399-409. doi: 10.1007/s00011-014-0712-x. Epub 2014 Jan 28. PubMed PMID: 24468892.

9: Spinelli T, Calcagnile S, Giuliano C, Rossi G, Lanzarotti C, Mair S, Stevens L, Nisbet I. Netupitant PET imaging and ADME studies in humans. J Clin Pharmacol. 2014 Jan;54(1):97-108. doi: 10.1002/jcph.198. Epub 2013 Nov 8. PubMed PMID: 24122871.

10: Haab F, Braticevici B, Krivoborodov G, Palmas M, Zufferli Russo M, Pietra C. Efficacy and safety of repeated dosing of netupitant, a neurokinin-1 receptor antagonist, in treating overactive bladder. Neurourol Urodyn. 2014 Mar;33(3):335-40. doi: 10.1002/nau.22406. Epub 2013 Jun 14. PubMed PMID: 23765630.